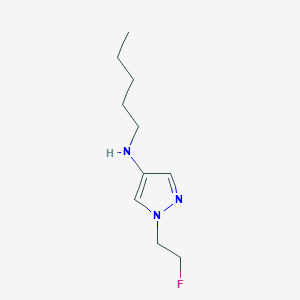
1-(2-fluoroethyl)-N-pentyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-N-pentyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. This compound features a fluoroethyl group attached to the nitrogen atom of the pyrazole ring and a pentyl chain attached to the nitrogen atom at the 1-position. The presence of the fluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-N-pentyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.
Attachment of the Pentyl Chain: The pentyl chain can be attached through alkylation reactions using pentyl halides.
Industrial Production Methods: Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of continuous flow reactors and microreactors can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoroethyl)-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-N-pentyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-fluoroethyl)-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoroethyl)-1H-benzimidazole-2-carbaldehyde hydrochloride: Shares the fluoroethyl group but differs in the core structure.
1-(2-Fluoroethyl)naphthalene: Contains the fluoroethyl group attached to a naphthalene ring.
1,2,3-Triazole Derivatives: Similar in having nitrogen-containing heterocycles but differ in the specific structure and functional groups.
Uniqueness: 1-(2-Fluoroethyl)-N-pentyl-1H-pyrazol-4-amine is unique due to the combination of the fluoroethyl group and the pentyl chain attached to the pyrazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H18FN3 |
|---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C10H18FN3/c1-2-3-4-6-12-10-8-13-14(9-10)7-5-11/h8-9,12H,2-7H2,1H3 |
InChI-Schlüssel |
UYAVVLCDHZXBQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1=CN(N=C1)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740008.png)


![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11740033.png)

![[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740043.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740053.png)
![1-(difluoromethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740057.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740060.png)
![1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B11740062.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11740065.png)
![1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B11740068.png)


